The Imperative of Isotopic Labeling in Vitamin A Research
The Imperative of Isotopic Labeling in Vitamin A Research
An In-depth Technical Guide to Vitamin A-d5 Acetate for Researchers, Scientists, and Drug Development Professionals
This guide serves as a comprehensive technical resource on Vitamin A-d5 Acetate, a deuterated stable isotope-labeled analog of Vitamin A Acetate. Its utility in modern bioanalysis is profound, particularly in pharmacokinetic studies and as a robust internal standard for mass spectrometry-based quantification. We will explore its fundamental chemical properties, the rationale behind its synthesis and isotopic labeling, rigorous methods for its analytical characterization, and its critical applications in research and development. This document is designed to provide not just procedural steps, but the scientific reasoning that underpins them.
Vitamin A and its related compounds, the retinoids, are vital for numerous physiological functions, including vision, immune response, and cellular growth.[1][2][3] Accurately quantifying these compounds in biological systems is a significant analytical challenge due to their presence in complex matrices and the need to differentiate administered doses from endogenous levels. Vitamin A-d5 Acetate, incorporating five deuterium atoms, provides an elegant solution. This isotopic labeling imparts a specific mass shift without significantly altering the molecule's chemical behavior, creating a "mass-spectrometrically distinct" version of the analyte. This distinction is the cornerstone of its use as a tracer and an internal standard, enabling precise and accurate quantification in complex studies.
Core Physicochemical Properties
The introduction of five deuterium atoms into the Vitamin A Acetate structure primarily affects its molecular weight, a critical parameter for its analytical applications. Other physicochemical properties remain largely analogous to the unlabeled parent compound.
Table 1: Physicochemical Data of Vitamin A-d5 Acetate
| Property | Value |
| Chemical Formula | C₂₂H₂₇D₅O₂[4] |
| IUPAC Name | [(2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate[3] |
| Synonyms | Retinyl-d5 Acetate, Vitamin A1-d5 Acetate, all-trans-Retinol-d5 Acetate[4][5] |
| Molecular Weight | 333.52 g/mol [3][4][5][6] |
| Appearance | Yellow Oil or Solid[4][7] |
| Solubility | Soluble in Chloroform, Ethyl Acetate[4][8] |
| Storage Conditions | -20°C to -80°C, protect from light, air, and moisture[1][4][9] |
| Stability | Stable under normal handling and storage conditions; sensitive to light and air[10][11] |
| Unlabeled CAS No. | 127-47-9[1][3][12] |
| Labeled CAS No. | 1217219-62-9[1][3] |
Synthesis and Purification: A Strategy of Precision
The synthesis of Vitamin A-d5 Acetate is a complex process that demands precise control to ensure the correct placement and high incorporation of deuterium atoms.[13][14] While specific industrial synthesis routes are often proprietary, the general strategy involves multi-step chemical reactions utilizing deuterated starting materials or reagents at key stages.[13][15]
The rationale behind a multi-step synthesis is to build the molecule in a modular fashion, allowing for the introduction of deuterium at specific, stable positions within the cyclohexene ring and its methyl group. This prevents isotopic scrambling and ensures the label is not lost during subsequent reactions or under physiological conditions.
Caption: A logical workflow for the synthesis and purification of Vitamin A-d5 Acetate.
Post-synthesis, purification is paramount. Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice to isolate the desired deuterated compound from unreacted precursors, non-deuterated analogs, and other impurities. This step is critical for achieving the high chemical and isotopic purity required for sensitive analytical applications.[16]
Analytical Characterization: A Self-Validating System
To ensure the identity, purity, and stability of Vitamin A-d5 Acetate, a suite of analytical techniques is employed. Each method provides a layer of validation, contributing to a trustworthy and reliable standard.
Mass Spectrometry (MS) for Isotopic Verification
Mass spectrometry is the definitive technique for confirming the molecular weight and isotopic enrichment of Vitamin A-d5 Acetate. It directly measures the mass-to-charge ratio, clearly distinguishing the deuterated (333.52 g/mol ) from the unlabeled (328.49 g/mol ) compound.[3][4] This mass difference is the basis of its utility as an internal standard. Isotopic purity can be assessed by examining the mass spectrum for the presence of signals corresponding to lower deuteration levels.[16]
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
NMR spectroscopy provides detailed information about the molecular structure and the precise location of the deuterium atoms. In a ¹H NMR spectrum, the signals corresponding to the protons that have been replaced by deuterium will be absent. This confirms the success of the site-specific labeling. Predicted NMR spectra for Vitamin A acetate are available in public databases, which can be used as a reference for structural confirmation.[17][18]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC with UV or fluorescence detection is a standard method for assessing the chemical purity of Vitamin A-d5 Acetate.[8][19][20] The compound is separated from potential impurities on a reversed-phase column (e.g., C18) with a mobile phase typically consisting of methanol and water.[19][20] Purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.
Protocol: HPLC Purity Analysis
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Methanol:Water (e.g., 97:3 v/v).[20]
-
Flow Rate: 1.0 mL/min.[8]
-
Standard Preparation: Accurately weigh and dissolve Vitamin A-d5 Acetate in a suitable solvent like ethyl acetate or 2-propanol.[8][20]
-
Injection: Inject a defined volume (e.g., 20 µL) onto the column.
-
Analysis: Integrate the peak areas and calculate the purity percentage.
Applications in Drug Development and Clinical Research
The primary and most critical application of Vitamin A-d5 Acetate is as an internal standard for the quantification of Vitamin A (retinol) and its esters in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[21]
The Internal Standard: Rationale and Workflow
An ideal internal standard co-elutes chromatographically with the analyte and experiences identical extraction recovery and ionization effects in the mass spectrometer. Because Vitamin A-d5 Acetate is chemically almost identical to the endogenous compound, it fulfills these criteria perfectly. By adding a known amount of the deuterated standard to a sample at the beginning of the workflow, any loss of analyte during sample preparation is corrected for by a proportional loss of the standard. This ratio-based measurement ensures high accuracy and precision.[22][23]
Caption: Standard workflow for bioanalysis using Vitamin A-d5 Acetate as an internal standard.
Tracer for Pharmacokinetic and Metabolic Studies
In addition to its role as an internal standard, Vitamin A-d5 Acetate can be administered to subjects to trace the absorption, distribution, metabolism, and excretion (ADME) of Vitamin A.[16] This allows for precise pharmacokinetic modeling without the use of radioactive isotopes, making it a valuable tool in nutritional science and the development of drugs that may interact with retinoid pathways.[24]
Conclusion: An Essential Tool for Bioanalysis
Vitamin A-d5 Acetate represents a pinnacle of analytical chemistry's application to biological sciences. Its strategic design as a stable isotope-labeled analog provides the specificity and reliability required for the most demanding quantitative assays. For researchers and drug development professionals, a thorough understanding of its properties and the rationale behind its use is essential for generating robust, reproducible, and trustworthy data in the study of retinoid biology, nutrition, and pharmacology.
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